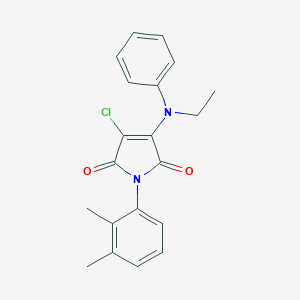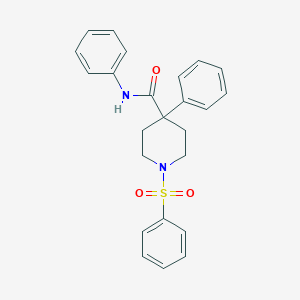
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been synthesized using various methods and has been found to have numerous applications in the field of biochemistry and physiology.
Mécanisme D'action
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide inhibitors work by blocking the activity of this compound, which is an enzyme that breaks down incretin hormones such as GLP-1 and GIP. Inhibition of this compound leads to increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion. This compound inhibitors also have anti-inflammatory effects and can improve cardiovascular function by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound inhibitors have been found to have numerous biochemical and physiological effects. They can improve glucose metabolism and insulin secretion, reduce inflammation, and improve cardiovascular function. This compound inhibitors have also been found to have anti-tumor effects and can improve cognitive function in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide inhibitors have several advantages for lab experiments. They are easy to synthesize, and their effects on various biological systems can be easily studied. However, this compound inhibitors can have off-target effects, and their effects on different cell types and tissues can vary, making it challenging to study their effects in vivo.
Orientations Futures
There are numerous future directions for the study of N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective this compound inhibitors that can be used to treat various diseases. Another area of research is the study of the effects of this compound inhibitors on the immune system and their potential applications in the treatment of autoimmune diseases. Additionally, studies are needed to determine the long-term effects of this compound inhibitors on various biological systems and their potential side effects.
Conclusion:
In conclusion, this compound is a piperidine-based compound that has numerous applications in the field of scientific research. It can be synthesized using various methods and has been found to have significant effects on glucose metabolism, inflammation, and cardiovascular function. This compound inhibitors have potential applications in the treatment of type 2 diabetes, cancer, and neurodegenerative diseases. Future research is needed to develop more potent and selective this compound inhibitors and to determine the long-term effects of this compound inhibitors on various biological systems.
Méthodes De Synthèse
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide can be synthesized using various methods, including the reaction of N-phenylpiperidine-4-carboxamide with benzenesulfonyl chloride in the presence of a base. Another method involves the reaction of N-phenylpiperidine-4-carboxamide with benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The yield of this compound using these methods is high, and the purity of the compound can be achieved using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
N,4-diphenyl-1-(phenylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of scientific research. It has been found to have significant effects on the immune system, glucose metabolism, and cardiovascular system. This compound inhibitors have been used to treat type 2 diabetes, and studies have shown that this compound inhibitors can also improve cardiovascular function and reduce inflammation. This compound inhibitors have also been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C24H24N2O3S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N,4-diphenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c27-23(25-21-12-6-2-7-13-21)24(20-10-4-1-5-11-20)16-18-26(19-17-24)30(28,29)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,25,27) |
Clé InChI |
MXVOXFLVCXVZKS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
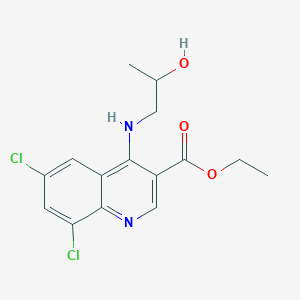
![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)
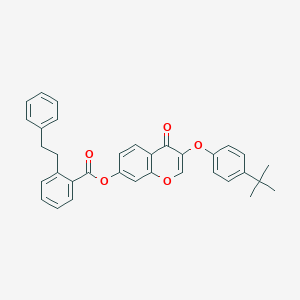
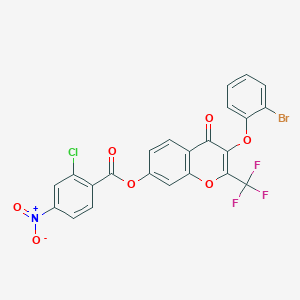
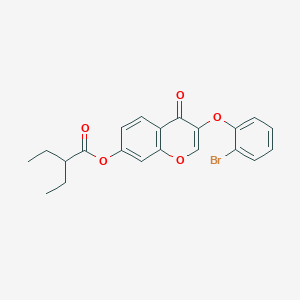
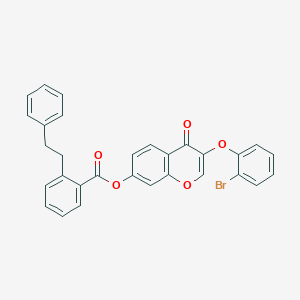
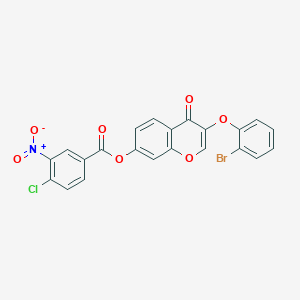
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
